molecular formula C24H21F3N2O5S B609136 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide CAS No. 1482500-76-4

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide

Cat. No. B609136
M. Wt: 506.5
InChI Key: RSYHJSDOGMSLDH-UHFFFAOYSA-N
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Description

ML-290 is an allosteric agonist of relaxin family peptide receptor 1 (RXFP1;  EC50 = 94 nM for human RXFP1). It displays >15-fold selectivity for RXFP1 over RXFP2.2 ML-290 activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1.2,3 Through RXFP1, ML-290 increases intracellular cAMP and induces VEGF expression (2.8-fold at 250 nM). ML-290 is metabolically stable and displays excellent in vivo pharmacokinetics.
The first potent and selective small-molecule agonist of human relaxin receptor 1 (RXFP1)A cell-permeable 2-acetamido-N-phenylbenzamide that selectively activates human, but not mouse, LGR7/RXFP1-mediated cAMP induction (EC50 = 200 nM in THP1) via allosteric interaction with the ECL3 region without competing against ECL2-mediated relaxin binding or affecting AVPR1B- or LGR8/RXFP2-mediated cAMP induction. Although shown to be ~150-fold and 500-fold less potent than relaxin (RLX), respectively, in VEGF mRNA induction and cellular impedance assays, pharmacokinetic studies reveal superior in vivo stability to RLX and in vivo bioavailability in mice via oral (Cmax/Tmax = 604 nM/plasma/1 h and 1026 ng/g heart/1.5 h;  30 mg/kg) or intraperitoneal (Cmax/Tmax = 9.29 µM/plasma/1 h and 28.6 µmol/kg heart/1 h;  30 mg/kg) administration with good aqueous solubility (7 µM in PBS). Reference:1) Xiao, J., et al. 2013. Nat. Commun. 4, 1953.
ML290 is a potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1).

Scientific Research Applications

Synthesis and Imaging Applications

  • The compound's derivatives have been explored in the context of Positron Emission Tomography (PET) imaging. For example, a study focused on the synthesis of a PET agent for imaging B-Raf(V600E) in cancers, utilizing a related compound. This demonstrates its potential utility in medical imaging and cancer diagnosis (Wang, Gao, Miller, & Zheng, 2013).

Chemical Synthesis and Derivatives

  • Research has been conducted on the synthesis of benzothiazole- and benzimidazole-based heterocycles. Such studies indicate that derivatives of the compound can be used as building blocks for creating novel chemical structures, which might have various applications in pharmaceuticals and materials science (Darweesh, Mekky, Salman, & Farag, 2016).

Polycondensation and Material Science

  • The compound has been utilized in the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, leading to the creation of block copolymers. This shows its application in material science, particularly in the development of new polymers with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Anticancer and Antimalarial Applications

  • Some derivatives have been examined for their potential in anticancer therapy, demonstrating the compound's relevance in developing new pharmacological agents. This includes its use in the design and synthesis of molecules for anticancer evaluation (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
  • Additionally, studies on antimalarial sulfonamides, which are structurally related, highlight its potential in the treatment of infectious diseases, including COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYHJSDOGMSLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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